tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate
Description
tert-Butyl 6-bromo-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate (CAS: 2126159-83-7) is a seven-membered azepine derivative with a bromine substituent at position 6 and a tert-butyl carbamate protecting group at the 1-position. Its molecular formula is C₁₁H₁₈BrNO₂, and it has a molecular weight of 276.17 g/mol . The compound’s structure combines a partially saturated azepine ring (2,3,4,5-tetrahydro-1H-azepine) with a reactive bromine atom, making it a versatile intermediate in organic synthesis, particularly for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups. The tert-butyl group enhances stability during synthetic processes by providing steric protection to the carbamate moiety .
Properties
IUPAC Name |
tert-butyl 6-bromo-2,3,4,5-tetrahydroazepine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BrNO2/c1-11(2,3)15-10(14)13-7-5-4-6-9(12)8-13/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBGEQNCPITVRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 6-bromohexanone with ammonia or an amine derivative, followed by esterification with tert-butyl alcohol.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo-compounds.
Reduction: Reduction of the bromine atom to form a hydrogenated derivative.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles can be used, such as sodium azide (NaN3) for azide substitution.
Major Products Formed:
Oxidation: Formation of azepine-1-one derivatives.
Reduction: Production of 6-bromo-2,3,4,5-tetrahydro-1H-azepine derivatives.
Substitution: Generation of azepine derivatives with different substituents.
Scientific Research Applications
Chemistry: Tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules and natural products.
Biology: The compound has shown potential as a bioactive molecule, with applications in the study of biological systems and the development of new therapeutic agents.
Medicine: Research is ongoing to explore its use in drug discovery and development, particularly in the treatment of various diseases due to its biological activity.
Industry: In the materials science field, it is used in the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism by which tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom and the azepine ring structure play crucial roles in its biological activity, influencing its binding affinity and efficacy.
Comparison with Similar Compounds
Table 1: Key Properties of Compared Compounds
Commercial Viability and Pricing
Table 2: Price Comparison (CymitQuimica, 2025)
| Compound Name | 50 mg Price | 500 mg Price |
|---|---|---|
| This compound | €654 | €1,824 |
| 2-Cyclopentylazetidine hydrochloride | €725 | €2,047 |
The bromo compound’s lower cost per milligram in bulk (€3.65/mg vs. €4.09/mg for 2-cyclopentylazetidine hydrochloride) highlights its cost-effectiveness for industrial applications, likely due to streamlined synthesis or higher demand .
Q & A
Q. How do researchers validate the environmental impact of waste streams from azepine synthesis?
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